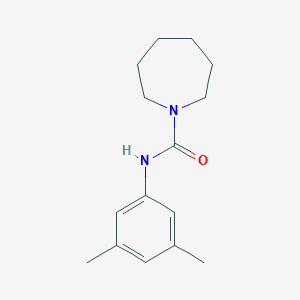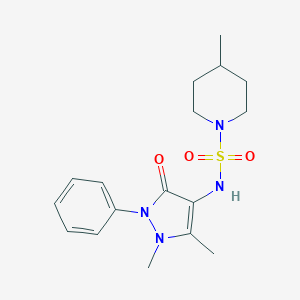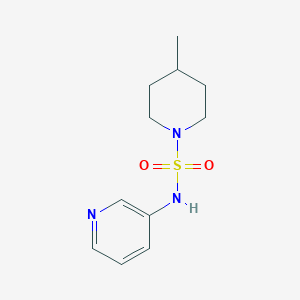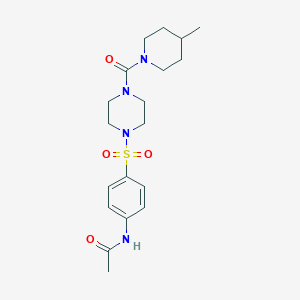
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in the synthesis of various pharmaceuticals . They have been intensely investigated due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest for many researchers. For instance, Taran and co-workers reported a synthesis of 4-bromo-1,5-substituted triazoles using bromoalkynes and [Ir(COD)OMe]2 catalysts in dichloromethane at −25 °C for 15 h . They found that electron-donating aryl alkynes gave a good yield compared to that with an electron-withdrawing group .Molecular Structure Analysis
1,2,4-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,4-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents attached to the triazole ring. For instance, a compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole was observed to exhibit significant antibacterial activity .作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to interact withacetylcholinesterase , a key enzyme in neurodegeneration .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit a broad range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
1,2,4-triazole derivatives have been associated with a broad range of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial activities .
生化分析
Biochemical Properties
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s triazole ring is known to form hydrogen bonds with different targets, enhancing its binding affinity and specificity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability . Additionally, it impacts cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and cellular function. The triazole ring in the compound is crucial for its binding interactions, as it forms hydrogen bonds with the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of key enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
属性
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPEQWKKADNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


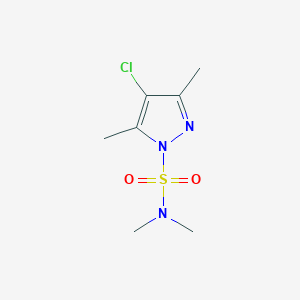
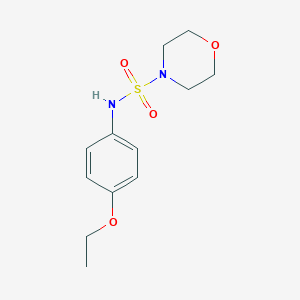
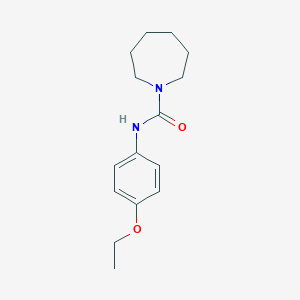
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)

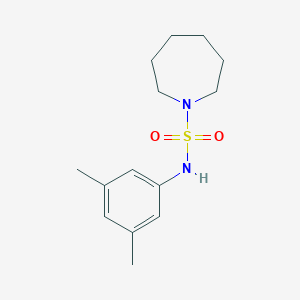
![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)
![1-[(4-Methylpiperidyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B497094.png)
